REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.F[C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][C:9]=1[CH3:19]>>[CH3:19][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:8]=1[N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:12][OH:13]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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CC=1NC=CN1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
FC1=C(C=C(C(=O)OCC)C=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC=1C=C(CO)C=CC1N1C(=NC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |